6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Overview
Description
6-Cyclohexyl-1,3,8-trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their harmful health and environmental effects. This compound is not deliberately produced by industry but is often found as an unwanted impurity in certain products and processes utilizing chlorinated compounds .
Preparation Methods
The preparation of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran typically involves the chlorination of dibenzofuran in the presence of a cyclohexyl groupIndustrial production methods are also limited due to its classification as a pollutant and toxin .
Chemical Reactions Analysis
6-Cyclohexyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic compounds.
Reduction: This reaction can potentially detoxify the compound.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Cyclohexyl-1,3,8-trichlorodibenzofuran is primarily used in scientific research to study the effects of chlorinated dibenzofurans on health and the environment. It serves as a model compound to understand the toxicity, environmental persistence, and biological interactions of chlorinated dibenzofurans. Research applications include:
Chemistry: Studying the reactivity and transformation of chlorinated dibenzofurans.
Biology: Investigating the biological effects and mechanisms of toxicity.
Medicine: Exploring potential detoxification methods and therapeutic interventions.
Industry: Assessing the environmental impact and developing methods to reduce the formation of such impurities.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This interaction leads to the activation of various genes involved in xenobiotic metabolism, resulting in the production of enzymes that metabolize and detoxify the compound. The molecular targets and pathways involved include the cytochrome P450 enzyme system .
Comparison with Similar Compounds
6-Cyclohexyl-1,3,8-trichlorodibenzofuran is unique due to its specific substitution pattern and the presence of a cyclohexyl group. Similar compounds include other chlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another highly toxic congener with multiple chlorine substitutions.
The uniqueness of this compound lies in its specific chlorine and cyclohexyl substitutions, which influence its chemical reactivity and biological interactions .
Properties
IUPAC Name |
1,3,8-trichloro-6-cyclohexyldibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3O/c19-11-6-13(10-4-2-1-3-5-10)18-14(7-11)17-15(21)8-12(20)9-16(17)22-18/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPQOHFXRNGRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC3=C2OC4=C3C(=CC(=C4)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154832 | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125652-15-5 | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125652155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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